2-Hydroxy-5-(trifluoromethylthio)phenylboronic acid, pinacol ester
Overview
Description
The compound “2-Hydroxy-5-(trifluoromethylthio)phenylboronic acid, pinacol ester” is a type of organoboron reagent. Organoboron reagents are widely used in Suzuki–Miyaura coupling, a common carbon–carbon bond-forming reaction . These reagents are generally stable, readily prepared, and environmentally benign .
Chemical Reactions Analysis
Boronic esters are involved in various chemical reactions. For instance, they can undergo functionalization via lithiation and reaction with electrophiles . They can also participate in selective rhodium-catalyzed conjugate addition reactions .Mechanism of Action
Target of Action
Boronic esters, in general, are known to be highly valuable building blocks in organic synthesis .
Mode of Action
The compound interacts with its targets through a process known as protodeboronation . This process involves the removal of the boron moiety from the boronic ester, which is a key step in many organic synthesis reactions . The protodeboronation of pinacol boronic esters, including 2-Hydroxy-5-(trifluoromethylthio)phenylboronic acid, pinacol ester, is achieved using a radical approach .
Biochemical Pathways
The compound is involved in the Suzuki–Miyaura coupling reaction, a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The boron moiety in the compound can be converted into a broad range of functional groups, affecting various biochemical pathways .
Pharmacokinetics
It’s important to note that the stability of boronic esters, including this compound, can pose challenges in terms of their bioavailability . Boronic esters are usually bench stable, easy to purify, and often commercially available, making them attractive for chemical transformations .
Result of Action
The result of the compound’s action is the formation of new carbon–carbon bonds through the Suzuki–Miyaura coupling reaction . This reaction is valuable in the synthesis of various organic compounds .
Action Environment
The action of this compound can be influenced by environmental factors such as pH. For instance, the rate of hydrolysis of phenylboronic pinacol esters, a reaction that these compounds can undergo, is considerably accelerated at physiological pH . Therefore, the compound’s action, efficacy, and stability can be significantly affected by the pH of the environment .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethylsulfanyl)phenol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BF3O3S/c1-11(2)12(3,4)20-14(19-11)9-7-8(5-6-10(9)18)21-13(15,16)17/h5-7,18H,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBUIXVMIMKAYNA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)SC(F)(F)F)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BF3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901131685 | |
Record name | Phenol, 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-[(trifluoromethyl)thio]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901131685 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2096340-17-7 | |
Record name | Phenol, 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-[(trifluoromethyl)thio]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2096340-17-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phenol, 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-[(trifluoromethyl)thio]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901131685 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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